molecular formula C8H13N3OS B2832817 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea CAS No. 1697957-03-1

3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea

Cat. No. B2832817
CAS RN: 1697957-03-1
M. Wt: 199.27
InChI Key: HXORLMJKSRYYBL-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are used in various chemical reactions due to their wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs as short-acting sulfa drug sulfathiazole .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

Compounds related to "3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea" have been extensively studied for their synthesis, characterization, and potential applications. For instance, the synthesis and spectroscopic characterization of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been explored. These studies employ techniques such as single crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) to understand their geometric optimization, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs). The significant NLO character of these compounds suggests their potential in technological applications (Haroon et al., 2019).

Regioselective Synthesis

The regioselective synthesis of 2‐Imino‐1,3‐thiazolidin‐4‐ones through the treatment of N‐(Anthracen‐9‐yl)‐N′‐ethylthiourea with bromoacetic acid derivatives highlights the intricate reaction pathways and product distributions that depend on the chosen electrophile. This research provides insight into the synthesis of thiazolidinones, demonstrating the complexity and versatility of reactions involving thiazole derivatives (Klika et al., 2002).

Novel Phosphoranes

Studies on novel phosphoranes containing urea derivatives reveal chemoselective reactions that yield products with potential applications. These reactions involve NH-acid addition to triple bonds, leading to products with interesting structures and properties (Afshar & Islami, 2009).

Anion Tuning in Hydrogels

The rheology, morphology, and gelation properties of hydrogels can be tuned by anions, as demonstrated in studies involving 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea. This research indicates the role of anions in affecting the physical properties of gels, which is crucial for the development of materials with specific characteristics (Lloyd & Steed, 2011).

NHC-Stabilized Gold(I) Complexes

The catalytic applications of NHC-stabilized gold(I) complexes in the cyclization of 1-(o-ethynylaryl)ureas to produce heterocyclic compounds highlight the potential of thiazole derivatives in facilitating organic transformations. This area of research opens up new avenues for the synthesis of complex molecules (Gimeno et al., 2010).

Future Directions

The future directions of research into thiazole derivatives are likely to continue to focus on their synthesis and potential biological activities. This includes the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

1-methyl-3-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-6-11-7(5-13-6)3-4-10-8(12)9-2/h5H,3-4H2,1-2H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXORLMJKSRYYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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